2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile
Description
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile is a phthalimide derivative characterized by a nitrile group at the 2-position of the propane chain attached to the isoindole-1,3-dione core. This compound belongs to a class of molecules where the phthalimide moiety is functionalized with diverse substituents, enabling applications in organic synthesis, pharmaceuticals, and materials science. The nitrile group confers unique reactivity, such as participation in nucleophilic additions or cycloaddions, distinguishing it from esters, aldehydes, or sulfonamide derivatives. Structural studies of related compounds, such as its positional isomer 3-(1,3-dioxoisoindolin-2-yl)propanenitrile, reveal crystal packing stabilized by C–H···O and C–H···N interactions .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMYZTUSYFAWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile typically involves the reaction of phthalic anhydride with an appropriate amine, followed by cyclization and nitrile formation. One common method involves the following steps:
Reaction of Phthalic Anhydride with Amine: Phthalic anhydride reacts with an amine to form a phthalimide intermediate.
Cyclization: The phthalimide intermediate undergoes cyclization to form the isoindoline ring system.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Substituted isoindoline derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Esters
Phthalimide esters, such as (1,3-dioxo-isoindol-2-yl)methyl benzoate derivatives (e.g., 4a–4n), replace the nitrile with ester functionalities. Key comparisons include:
- Melting Points : Chloro-substituted esters (e.g., 4b: 161–163°C, 4c: 157–159°C) exhibit higher melting points than methyl- or methoxy-substituted analogs (e.g., 4f: 144–146°C, 4m: 133–135°C), attributed to stronger dipole-dipole interactions from electronegative substituents .
- Reactivity : Esters undergo hydrolysis or transesterification, whereas nitriles participate in nucleophilic additions (e.g., forming amides or tetrazoles).
Aldehydes
3-(1,3-Dioxo-isoindol-2-yl)propionaldehyde () replaces the nitrile with an aldehyde group. The aldehyde’s higher reactivity enables condensation reactions (e.g., forming Schiff bases), but it is more prone to oxidation compared to the nitrile.
Sulfonamides and Sulfonyl Chlorides
- 3-(1,3-Dioxo...sulfonyl chloride (): The sulfonyl chloride moiety is highly reactive, serving as an intermediate for sulfonamide synthesis. Steric effects from dimethyl groups on the propane chain may modulate reactivity .
Substituent Effects on the Aromatic Ring
Derivatives with substituents on the benzoate ring (e.g., chloro, methyl, methoxy) demonstrate how electronic and steric factors influence properties:
- Electron-Withdrawing Groups (Cl) : Increase melting points and stabilize the phthalimide core via resonance.
- Electron-Donating Groups (Me, OMe) : Lower melting points and enhance solubility in polar solvents .
Data Tables
Table 1: Comparison of Phthalimide Derivatives
Table 2: Substituent Effects on Melting Points (Esters)
| Substituent (Position) | Example Compound | Melting Point (°C) |
|---|---|---|
| 2-Cl | 4b | 161–163 |
| 3-Cl | 4c | 157–159 |
| 4-Cl | 4d | 145–147 |
| 2-Me | 4f | 144–146 |
| 4-OMe | 4m | 133–135 |
Biological Activity
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 218.21 g/mol. Its structure features a dioxoisoindole moiety, which is significant for its biological interactions.
Anticancer Properties
Research indicates that compounds with isoindole structures often exhibit anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that a related isoindole compound significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the activation of caspase pathways leading to apoptosis.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Isoindole Derivative A | 15 | MCF-7 (Breast Cancer) | Apoptosis |
| Isoindole Derivative B | 20 | HeLa (Cervical Cancer) | Cell Cycle Arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest it has activity against various bacterial strains.
Research Findings:
In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activities of this compound are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- Gene Expression Modulation : Alterations in gene expression profiles related to apoptosis and cell cycle regulation have been observed.
Safety and Toxicology
While the therapeutic potential is promising, the safety profile must be assessed. Toxicity studies are crucial to determine the safe dosage ranges and potential side effects. Current data suggest moderate toxicity levels at higher concentrations.
Q & A
Q. Table 1: Representative Reaction Conditions
| Derivative | Solvent System | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3-Methylbenzoate ester | Acetone | 74 | 148–150 |
| 4-Methoxybenzoate ester | Acetone/Methanol | 82 | 130–133 |
| 2-Chlorobenzoate ester | Acetic acid/Ethanol | 74 | 161–163 |
(Advanced) How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing phthalimide derivatives?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. Strategies include:
- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals in aromatic regions, especially for isoindole protons .
- Variable Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts (e.g., NH protons in DMSO-d₆) .
- Crystallographic Validation : Cross-validate NMR assignments with X-ray diffraction data to confirm molecular geometry .
- IR Deconvolution : Analyze carbonyl stretches (~1700–1750 cm⁻¹) to distinguish between phthalimide C=O and ester/amide groups .
(Basic) What crystallographic techniques are employed to determine the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Siemens SMART CCD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Employ direct methods (SHELXT) or charge-flipping algorithms .
- Refinement : Refine using SHELXL with full-matrix least-squares on F². Typical R factors: <0.05 .
- Hydrogen Bonding Analysis : Identify C–H···O/N interactions (e.g., 2.8–3.2 Å) to explain crystal packing .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=7.42 Å, b=12.35 Å, c=14.20 Å |
| R factor | 0.030 |
| Hydrogen bonds | C7–H7···O1 (2.89 Å) |
(Advanced) What computational methods complement experimental data in studying the electronic properties of isoindole derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compare bond lengths/angles with SCXRD data .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient phthalimide cores) .
- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize crystallization behavior .
- TD-DFT for UV/Vis : Predict absorption spectra and compare with experimental data (e.g., λmax for photophysical studies) .
(Basic) What are the key reaction mechanisms involved in the nucleophilic substitution of related chloro-derivatives?
Methodological Answer:
Chloro-derivatives (e.g., benzoyl chloride analogs) undergo SN2 or SN1 mechanisms depending on steric hindrance:
- SN2 Pathway : Observed in aliphatic systems (e.g., methylene-linked chlorides) with backside attack by nucleophiles (amines, alcohols) .
- SN1 Pathway : Favored in bulky aromatic systems via carbocation intermediates (e.g., benzyl chlorides) .
- Catalysis : Use DMAP or triethylamine to stabilize transition states and enhance yields .
(Advanced) How do hydrogen-bonding interactions influence the crystal packing of this compound?
Methodological Answer:
Hydrogen bonds (e.g., C–H···O/N) dictate supramolecular assembly:
- Dimer Formation : Symmetry-related molecules form dimers via C7–H7···O1 interactions (2.89 Å) .
- Chain Propagation : Intermolecular C–H···N bonds (3.05 Å) extend into 1D chains .
- Packing Efficiency : Analyze using Mercury software to calculate void volumes (<5% typical for dense packing) .
(Basic) What purification techniques are optimal for isolating phthalimide esters?
Methodological Answer:
- Recrystallization : Use ethanol/acetone mixtures (1:3 v/v) to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar derivatives .
- MPLC : For scale-up, employ medium-pressure systems with gradients of dichloromethane/methanol .
(Advanced) What strategies are recommended for analyzing antioxidant activity in novel phthalimide esters?
Methodological Answer:
Q. Table 3: Antioxidant Activity of Selected Derivatives
| Derivative | DPPH IC50 (µM) | ORAC (µM TE/g) |
|---|---|---|
| 4-Methylbenzoate ester | 42 | 3200 |
| 3-Methoxybenzoate ester | 38 | 3500 |
| 2,4-Dichlorobenzoate ester | 55 | 2800 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
